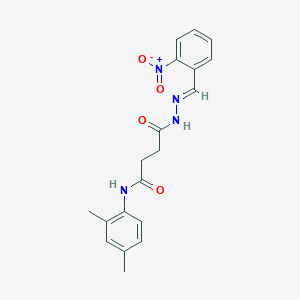![molecular formula C13H13N5O3S B323341 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile CAS No. 326909-19-7](/img/structure/B323341.png)
2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile, also known as MPTP, is a chemical compound that has been used in scientific research for several years. It is a potent inhibitor of mitochondrial complex I, which makes it a useful tool for studying Parkinson's disease and other neurodegenerative disorders.
Scientific Research Applications
2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile has been extensively used in scientific research to study Parkinson's disease and other neurodegenerative disorders. It is a potent inhibitor of mitochondrial complex I, which is involved in the production of ATP. By inhibiting complex I, this compound causes a decrease in ATP production, leading to oxidative stress and neuronal death. This mechanism of action closely mimics the pathogenesis of Parkinson's disease, making this compound a useful tool for studying the disease and testing potential treatments.
Mechanism of Action
2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile's mechanism of action involves the inhibition of mitochondrial complex I, which is responsible for the transfer of electrons from NADH to ubiquinone. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The excess ROS leads to oxidative stress, which can cause neuronal death and contribute to the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to cause a decrease in ATP production and an increase in ROS production in various cell types, including dopaminergic neurons. This leads to oxidative stress and neuronal death, which is a hallmark of Parkinson's disease. This compound has also been shown to cause motor deficits in animal models, which is another characteristic of Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile is a useful tool for studying Parkinson's disease and other neurodegenerative disorders because it closely mimics the pathogenesis of the disease. It is also relatively easy to synthesize and has a well-established mechanism of action. However, this compound has some limitations for lab experiments. It is a potent neurotoxin and can cause severe motor deficits in animal models, which can complicate data interpretation. Additionally, this compound's mechanism of action is not specific to Parkinson's disease and can cause neuronal death in other cell types.
Future Directions
There are several future directions for research on 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile. One area of interest is the development of more specific inhibitors of mitochondrial complex I that can target dopaminergic neurons without causing neuronal death in other cell types. Another area of interest is the use of this compound as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, researchers are exploring the potential of this compound as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders.
Synthesis Methods
The synthesis of 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile involves the reaction of 4-morpholinosulfonylphenylhydrazine with 2,3-dicyano-1,4-bis(bromomethyl)benzene. The resulting product is then treated with sodium methoxide to yield this compound. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Properties
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c14-9-12(10-15)17-16-11-1-3-13(4-2-11)22(19,20)18-5-7-21-8-6-18/h1-4,16H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVODTDQQOSZBNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356793 |
Source


|
| Record name | AN-329/40487186 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326909-19-7 |
Source


|
| Record name | AN-329/40487186 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-2-methylphenyl)-4-(2-{[(4-fluorophenyl)amino]carbonothioyl}hydrazino)-4-oxobutanamide](/img/structure/B323258.png)
![N-(4-chlorophenyl)-2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B323260.png)
![4-[2-(anilinocarbonothioyl)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B323261.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide](/img/structure/B323263.png)
![N-(2,4-dimethylphenyl)-4-oxo-4-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]butanamide](/img/structure/B323265.png)
![N-(3-chloro-2-methylphenyl)-4-[2-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]hydrazinyl]-4-oxobutanamide](/img/structure/B323268.png)

![4-{2-[(5-bromo-2-thienyl)methylene]hydrazino}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B323271.png)

![4-[(4-Fluorobenzylidene)amino]benzamide](/img/structure/B323274.png)


![N-[(3-acetylphenyl)carbamothioyl]-4-tert-butylbenzamide](/img/structure/B323280.png)
![N'-[4-(methylsulfanyl)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B323282.png)
